The compound is classified under organic compounds and more specifically as a sulfone and heteroaromatic compound. It is part of a broader category of oxadiazole derivatives that are explored for their potential therapeutic applications . The molecular formula for 5-benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole can be represented as .
The synthesis of 5-benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole typically involves the following steps:
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole can undergo various chemical reactions typical for oxadiazoles:
The mechanism of action for compounds containing the 1,2,4-oxadiazole moiety typically involves:
The physical properties of 5-benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole include:
Chemical properties include:
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole has potential applications in several scientific fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially classified as "azoxime" or "furo[ab]diazole" [7]. Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century with the development of oxolamine—the first commercial drug containing this scaffold—introduced as a cough suppressant [2] [7]. The 1980s marked a turning point with the discovery of naturally occurring 1,2,4-oxadiazoles like phidianidines A and B (2011), isolated from the marine mollusk Phidiana militaris, which demonstrated potent cytotoxicity and receptor binding properties [7]. This discovery validated the scaffold's biological relevance and stimulated extensive research into its antimicrobial and anticancer applications. Contemporary drug discovery leverages the 1,2,4-oxadiazole nucleus in diverse therapeutic agents, including the antiviral drug pleconaril and the muscular dystrophy treatment ataluren [2] . The historical trajectory underscores its evolution from a synthetic curiosity to a privileged structure in medicinal chemistry.
1,2,4-Oxadiazoles serve as versatile bioisosteres for carbonyl-containing functionalities (esters, amides, carbamates) due to their improved metabolic stability and similar geometry [4] [7]. Unlike hydrolytically labile esters, the 1,2,4-oxadiazole ring remains stable under physiological conditions, including exposure to concentrated acids [7] [8]. This stability arises from its aromatic character, though UV spectroscopy studies confirm it behaves more as a conjugated diene than a fully aromatic system [7]. The scaffold’s N-O-C linkage enables hydrogen-bond acceptance at multiple sites (O, N), facilitating target interactions [4]. Crucially, 1,2,4-oxadiazoles act as planar linkers, positioning substituents optimally for receptor binding. For example, in kinase inhibitors, they maintain the spatial orientation needed for ATP-competitive binding while resisting enzymatic degradation [9]. This bioisosteric utility is exemplified in the design of 5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole, where the oxadiazole core enhances stability without compromising ligand-receptor geometry.
5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole represents a structurally optimized derivative within modern heterocyclic chemistry, integrating two pharmacophoric elements: the 1,2,4-oxadiazole core and a benzenesulfonylmethyl moiety. This compound exemplifies targeted molecular innovation aimed at overcoming limitations of earlier analogs. Research focuses on its:
Synthetic note: Structures depicted are representative; confirm exact substituent positions via cited references.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1